![molecular formula C25H20ClN3O B2686495 1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-24-1](/img/structure/B2686495.png)
1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as Cmpd-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyrazoloquinolines, which have been found to exhibit various biological activities.
Scientific Research Applications
- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Research has shown that this compound displays potent antileishmanial activity against Leishmania aethiopica clinical isolates. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei in vivo, with 70.2% and 90.4% suppression, respectively .
- The compound contains a triazole moiety, verified through characteristic peaks in its 13C NMR spectrum. This structural feature opens avenues for further exploration in medicinal chemistry and drug design .
Antileishmanial Activity
Antimalarial Potential
Triazole Moiety Incorporation
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-30-19-11-12-23-20(14-19)25-21(15-27-23)24(17-7-5-4-6-8-17)28-29(25)18-10-9-16(2)22(26)13-18/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOXSMLFYSBFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
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